1-Bromo-3,4-dimethoxy-2-methylbenzene
Overview
Description
1-Bromo-3,4-dimethoxy-2-methylbenzene is an organic compound with the molecular formula C9H11BrO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methoxy groups, and a methyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .
Mechanism of Action
Target of Action
The primary target of 1-Bromo-3,4-dimethoxy-2-methylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This process maintains the aromaticity of the benzene ring . The mechanism involves two steps :
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .
Biochemical Pathways
The affected biochemical pathway is the electrophilic aromatic substitution pathway . This pathway involves the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged benzenonium intermediate . The downstream effect is the reforming of aromaticity .
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This occurs when a proton is removed from the benzenonium intermediate, yielding the substituted benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3,4-dimethoxy-2-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3,4-dimethoxy-2-methylbenzene using bromine in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3) or aluminum chloride (AlCl3). The reaction typically occurs at room temperature and yields the desired brominated product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3,4-dimethoxy-2-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of 3,4-dimethoxy-2-methylphenol or 3,4-dimethoxy-2-methylamine.
Oxidation: Formation of 3,4-dimethoxy-2-methylbenzaldehyde or 3,4-dimethoxy-2-methylbenzoic acid.
Reduction: Formation of 3,4-dimethoxy-2-methylbenzene.
Scientific Research Applications
1-Bromo-3,4-dimethoxy-2-methylbenzene is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the development of potential therapeutic agents for diseases such as cancer and infectious diseases.
Industry: In the production of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
1-Bromo-2,4-dimethoxybenzene: Similar structure but lacks the methyl group at the 2-position.
1-Bromo-3,4-dimethoxybenzene: Similar structure but lacks the methyl group at the 2-position.
1-Bromo-3,4-dimethoxy-2-ethylbenzene: Similar structure but has an ethyl group instead of a methyl group at the 2-position.
Uniqueness: 1-Bromo-3,4-dimethoxy-2-methylbenzene is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
IUPAC Name |
1-bromo-3,4-dimethoxy-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6-7(10)4-5-8(11-2)9(6)12-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIYVHQIOHSCQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356548 | |
Record name | 1-bromo-3,4-dimethoxy-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74866-17-4 | |
Record name | 1-bromo-3,4-dimethoxy-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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